2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO. It is a derivative of ethanol and features a dimethylphenyl group attached to an ethylamino chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,4-dimethylphenyl ethylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl ethanol: Similar in structure but with methoxy groups instead of methyl groups.
1,2-Bis(3,4-dimethylphenyl)ethane: Features two dimethylphenyl groups attached to an ethane backbone.
Ethanone, 1-(3,4-dimethoxyphenyl): Contains a ketone functional group instead of an alcohol .
Uniqueness
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(8-10(9)2)11(3)13-6-7-14/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
YQTGEHRVTRFPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCCO)C |
Origin of Product |
United States |
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